![molecular formula C20H11BrN2O3S B2509935 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865181-33-5](/img/structure/B2509935.png)
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic molecule that has potential applications in medicinal chemistry .
Synthesis Analysis
The compound can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This method allows for the creation of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Chemical Reactions Analysis
The compound is involved in a 1,3-dipolar cycloaddition reaction with propargyl bromide and different aryl azides . This reaction is catalyzed by copper and results in the formation of 1,2,3-triazole derivatives .Scientific Research Applications
Polymer Science: Atom Transfer Radical Polymerization (ATRP) Initiator
Background: The compound prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) is a popular alkyne-functional initiator used in atom transfer radical polymerization (ATRP). ATRP is a versatile technique for synthesizing well-defined polymers with controlled molecular weights.
Applications:Polymerization Kinetics and Molecular Weight Evolution: Researchers have systematically studied the polymerization kinetics of styrene using PBiB as an initiator. By monitoring the evolution of molecular weight as a function of monomer conversion, they gain insights into the polymerization process . This knowledge informs the design of tailored polymers for specific applications.
Orthogonal Click Chemistry: PBiB’s alkyne functionality allows for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. However, a side reaction occurs: oxidative alkyne–alkyne coupling under ATRP conditions. This results in polymers with bimodal molecular weight distributions, impacting the orthogonality of CuAAC procedures and overall ATRP control . Researchers continue to explore strategies to mitigate this side reaction.
Medicinal Chemistry: Potential Drug Scaffold
Background: The chromene and benzothiazole moieties in the compound suggest potential bioactivity. Medicinal chemists explore such scaffolds for drug development.
Applications:Mechanism of Action
While the exact mechanism of action of this compound is not specified in the available resources, compounds of this class have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have shown good cytotoxicity against the tested cell lines as compared with that of the standard drug Cisplatin .
properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2O3S/c1-2-9-23-14-8-7-12(21)10-18(14)27-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)26-17/h1,3-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGUVCFBLDPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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